molecular formula C15H12O3 B14627216 5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 54131-13-4

5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14627216
CAS No.: 54131-13-4
M. Wt: 240.25 g/mol
InChI Key: ICRQEVIEVSCJCM-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C15H12O3 It is a derivative of indanone, characterized by the presence of two hydroxyl groups at the 5 and 6 positions, and a phenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylpropanoic acid and resorcinol.

    Cyclization: The key step involves the cyclization of 3-phenylpropanoic acid with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid, to form the indanone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

    Cell Signaling: It can modulate cell signaling pathways, leading to effects such as apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indanone: The parent compound without hydroxyl or phenyl substitutions.

    5,6-Dihydroxyindane: Lacks the phenyl group at the 3 position.

    3-Phenylindanone: Lacks the hydroxyl groups at the 5 and 6 positions.

Uniqueness

5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the combination of hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54131-13-4

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

5,6-dihydroxy-3-phenyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H12O3/c16-13-6-10(9-4-2-1-3-5-9)11-7-14(17)15(18)8-12(11)13/h1-5,7-8,10,17-18H,6H2

InChI Key

ICRQEVIEVSCJCM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2C1=O)O)O)C3=CC=CC=C3

Origin of Product

United States

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